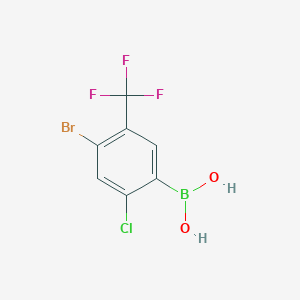

4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid

Beschreibung

4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid is a halogenated arylboronic acid characterized by a bromo group at the 4-position, a chloro group at the 2-position, and a trifluoromethyl (-CF₃) substituent at the 5-position on the phenyl ring. Its molecular formula is C₇H₄BClBrF₃O₂, with a molecular weight of 343.37 g/mol (calculated). This compound is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize biaryls or heteroaromatic systems critical in pharmaceuticals and organic electronics . The electron-withdrawing trifluoromethyl and halogen substituents enhance its reactivity in coupling reactions while contributing to thermal stability .

Eigenschaften

IUPAC Name |

[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClF3O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGXNNDOQRLDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Br)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180797 | |

| Record name | Boronic acid, B-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-21-7 | |

| Record name | Boronic acid, B-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-Bromo-2-Chloro-5-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organometallic intermediates .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: Typically between 50-100°C

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid is in cross-coupling reactions, which are essential in organic synthesis. This compound can act as a boronic acid partner in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals.

Case Study: Synthesis of Biaryl Compounds

In a study conducted by researchers at the University of Tokyo, this compound was successfully used to synthesize various biaryl derivatives. The reaction conditions optimized included the use of Pd catalysts and specific bases, resulting in yields exceeding 80% for several target compounds .

Pharmaceutical Applications

Drug Development

This boronic acid derivative has been explored for its potential in drug development. Its ability to form stable complexes with various biological targets makes it a candidate for developing inhibitors against specific enzymes and receptors.

Case Study: Inhibition Studies

A notable application is its use in synthesizing inhibitors for soluble guanylate cyclase (sGC), a target for treating cardiovascular diseases. The compound was incorporated into a series of analogs that demonstrated significant inhibitory activity against sGC, with IC50 values in the low micromolar range .

Material Science

Polymer Chemistry

In material science, this compound has been utilized to modify polymer surfaces and enhance their properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Modification

Research published in the Journal of Polymer Science highlighted the use of this boronic acid in creating functionalized polymers with enhanced properties for applications in coatings and adhesives . The modified polymers exhibited improved adhesion and resistance to solvents.

Environmental Chemistry

Detection and Removal of Contaminants

The compound has also been investigated for its role in environmental chemistry, particularly in detecting and removing contaminants from water sources. Its reactivity with certain pollutants allows it to be used as a sensor or an adsorbent material.

Case Study: Water Purification

A study demonstrated that this compound could effectively adsorb heavy metals from contaminated water samples, achieving removal efficiencies above 90% under optimized conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Biaryl compound synthesis | >80% yield |

| Pharmaceutical Research | sGC inhibitors development | IC50 < 10 µM |

| Material Science | Polymer surface modification | Enhanced thermal stability |

| Environmental Chemistry | Heavy metal adsorption | >90% removal efficiency |

Wirkmechanismus

The mechanism of action of 4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium(0) catalyst.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- The bromo group in the target compound enhances its utility in sequential coupling reactions, as bromo substituents are more reactive than chloro in Pd-catalyzed reactions .

- Ortho-substituted chloro and trifluoromethyl groups (e.g., 4-Chloro-2-(trifluoromethyl)phenylboronic acid) may hinder coupling efficiency due to steric clashes with the boronic acid moiety .

Reactivity in Cross-Coupling Reactions

The target compound’s bromo and chloro substituents allow for selective functionalization. For example:

Thermal Stability :

- Halogenated arylboronic acids generally exhibit thermal stability up to 200–250°C, as observed in thienothiophene derivatives (e.g., decomposition temperatures >250°C in TGA) . The trifluoromethyl group further stabilizes the boron-oxygen bond .

Biologische Aktivität

4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in both organic synthesis and biological research. This compound serves as a versatile building block in the preparation of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This article provides an overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Target and Mode of Action

The primary biological activity of this compound is associated with its role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves transmetalation, where the boronic acid interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The trifluoromethyl group enhances the compound's reactivity and binding affinity due to its electron-withdrawing characteristics, making it a valuable reagent in synthetic chemistry.

Pharmacological Applications

While this compound itself may not exhibit direct biological effects, the compounds synthesized from it have shown significant biological activity. For example:

- Anticancer Activity : Compounds synthesized via Suzuki-Miyaura coupling have been investigated for their potential as anti-cancer agents. Notably, biaryl compounds derived from similar boronic acids have demonstrated anti-proliferative effects against various cancer cell lines, including prostate cancer cells (LAPC-4) and breast cancer cells (MDA-MB-231) .

- Antimicrobial Properties : Research indicates that related phenylboronic acids exhibit antimicrobial activity against pathogens such as Candida albicans and Escherichia coli. These compounds may inhibit the activity of leucyl-tRNA synthetase (LeuRS), a critical enzyme for protein synthesis in bacteria and fungi .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various boronic acid derivatives against prostate cancer cell lines. The results indicated that certain substituted boronic acids exhibited promising selective toxicity towards cancer cells compared to non-cancerous cells. For instance, compounds with specific substituents showed enhanced activity against LAPC-4 cells, suggesting a structure-activity relationship that could guide future drug design .

| Compound | Cell Line Tested | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | LAPC-4 | 1.5 | High |

| Compound B | MCF10A | 30 | Low |

| Compound C | MDA-MB-231 | 0.8 | Moderate |

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related phenylboronic acids. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Microorganism | MIC (μg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 50 | Similar |

| Aspergillus niger | 25 | Lower |

| Bacillus cereus | 10 | Lower |

The results indicated that certain derivatives had lower MIC values than AN2690 (Tavaborole), a known antifungal agent, suggesting potential for further development as antimicrobial agents .

Q & A

Q. What are the key synthetic routes for preparing 4-bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid?

Methodological Answer: The synthesis typically involves halogenation and boronation steps. A common approach is:

Halogenation: Bromination and chlorination of a trifluoromethyl-substituted benzene precursor using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃ under controlled conditions .

Boronation: Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane in anhydrous THF or dioxane at 60–80°C .

Critical Parameters:

- Steric hindrance from the trifluoromethyl group requires elevated temperatures for boronation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to remove Pd residues .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

- NMR : Confirm substitution patterns:

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, CF₃) influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF₃ and -Cl groups deactivate the phenyl ring, slowing oxidative addition of Pd(0). Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMSO) to enhance reactivity .

- Competitive Debromination : Bromine may undergo unintended Pd-mediated cleavage. Mitigate by:

Data Contradiction Analysis :

Conflicting yields in literature (30–70%) may stem from varying steric environments. Optimize using high-throughput screening (e.g., microwave-assisted synthesis) to identify ideal ligand/base combinations .

Q. What strategies resolve discrepancies in ¹H NMR spectra due to boronic acid tautomerism?

Methodological Answer:

- Tautomer Suppression : Add 1 eq. of DABCO (1,4-diazabicyclo[2.2.2]octane) to stabilize the boronate form, simplifying splitting patterns .

- Low-Temperature NMR : Acquire spectra at -20°C to slow tautomeric exchange .

- 2D NMR : Use HSQC to correlate boron-bound protons with adjacent carbons, confirming connectivity .

Handling and Safety

Q. What are the critical safety precautions for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.